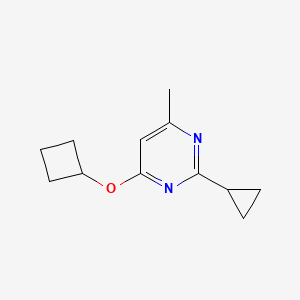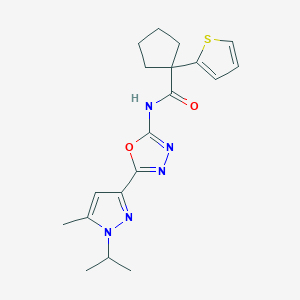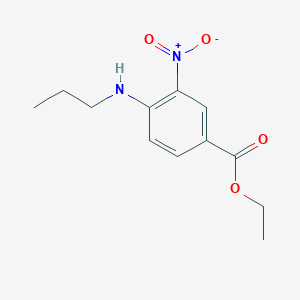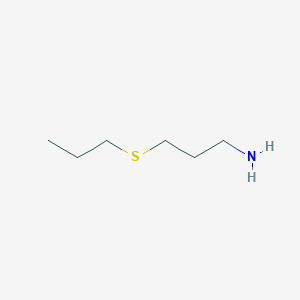![molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2](/img/structure/B2776295.png)
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a biphenyl structure
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in two key types of reactions: the Petasis Reaction and the Suzuki–Miyaura coupling . In the Petasis Reaction, the boronic acid acts as a nucleophile, adding to an imine . In the Suzuki–Miyaura coupling, the boronic acid undergoes a transmetalation reaction with a palladium catalyst .
Action Environment
The action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid, like that of many other compounds, could potentially be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound . .
生化学分析
Biochemical Properties
The biochemical properties of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid are largely influenced by its boron content. Boron compounds are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can have various effects on cells. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is complex and involves several steps. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid typically involves the borylation of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
4-Biphenylboronic acid: Similar structure but lacks the carboxylic acid group.
Phenylboronic acid: Contains a single phenyl ring with a boronic acid group.
Benzene-1,4-diboronic acid: Contains two boronic acid groups on a benzene ring.
Uniqueness: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on a biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
特性
IUPAC Name |
4-(4-boronophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHASYNKKTWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)



![3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)


